Ammonium tungstate pentahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium tungstate pentahydrate (99.999 per cent-W) PURATREM: is a highly pure chemical compound with the molecular formula H18N2O9W and a molecular weight of 373.99 g/mol . It is typically found in the form of white crystalline powder and is known for its high solubility in water . This compound is widely used in various scientific and industrial applications due to its unique properties and high purity.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium tungstate pentahydrate is usually prepared by crystallization from a boiling solution . The raw materials used in its preparation include ammonium paratungstate and tungsten ore . The crystallization process involves dissolving these raw materials in water, followed by heating and cooling to obtain the crystalline form of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale crystallization processes. The raw materials are dissolved in water and subjected to controlled heating and cooling cycles to ensure the formation of high-purity crystals . The resulting product is then filtered, dried, and packaged for various applications.

化学反应分析

Types of Reactions: Ammonium tungstate pentahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the compound’s various applications in scientific research and industry.

Common Reagents and Conditions:

Substitution: Substitution reactions can occur when this compound reacts with other chemical compounds, leading to the formation of new products.

Major Products Formed:

- Tungsten oxide (WO3)

- Tungsten metal (W)

- Tungsten carbide (WC)

科学研究应用

Catalyst Production

Ammonium tungstate pentahydrate is widely used as a precursor for the synthesis of tungsten-based catalysts. These catalysts are essential in various chemical reactions, including:

- Hydrocracking : Used in petroleum refining to break down large hydrocarbon molecules into gasoline and diesel.

- Oxidation Reactions : Acts as a catalyst in the oxidation of organic compounds, enhancing reaction rates and selectivity.

Case Study: Hydrocracking Catalysts

Research indicates that tungsten-based catalysts derived from this compound exhibit high activity and selectivity in hydrocracking processes. The conversion efficiency can reach up to 95% under optimized conditions .

Synthesis of Tungsten Compounds

This compound serves as a key raw material for producing various tungsten compounds, including:

- Tungsten Oxide (WO3) : Used in electronics and as a pigment.

- Tungsten Carbide (WC) : Known for its hardness and used in cutting tools and industrial machinery.

Data Table: Conversion of this compound to Tungsten Oxide

| Reaction Temperature (°C) | Yield of WO3 (%) | Particle Size (nm) |

|---|---|---|

| 400 | 85 | 50 |

| 600 | 90 | 30 |

| 800 | 95 | 20 |

This table summarizes findings from studies that explored the thermal decomposition of this compound into tungsten oxide at varying temperatures .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various applications:

- Colorimetric Analysis : It is employed in colorimetric assays for the detection of phosphates and other anions.

- Staining Agent : Used in electron microscopy to enhance contrast in biological samples.

Case Study: Colorimetric Detection

A study demonstrated that this compound can be effectively used to detect phosphate ions in water samples with a detection limit of 0.1 mg/L, showcasing its utility in environmental monitoring .

Material Science

The compound is also significant in material science, particularly in the development of advanced materials:

- Nanostructured Materials : It is used in the hydrothermal synthesis of tungsten nanoparticles with controlled size and morphology.

- Ceramics : Acts as a coloring agent in porcelain production, imparting desirable hues due to its unique optical properties.

Data Table: Properties of Tungsten Nanoparticles Synthesized from this compound

| Synthesis Method | Average Size (nm) | Surface Area (m²/g) | Application |

|---|---|---|---|

| Hydrothermal Synthesis | 10 | 150 | Catalysts |

| Sol-Gel Process | 5 | 200 | Sensors |

These properties highlight the adaptability of this compound in producing nanostructured materials for various applications .

作用机制

The mechanism of action of ammonium tungstate pentahydrate involves its interaction with various molecular targets and pathways . In chemical reactions, the compound acts as a source of tungsten, which can participate in oxidation, reduction, and substitution reactions . The high purity of the compound ensures that it can be used in sensitive applications without introducing impurities that could interfere with the desired outcomes .

相似化合物的比较

Ammonium tungstate pentahydrate is unique due to its high purity and specific chemical properties . Similar compounds include:

- Ammonium paratungstate (APT): A precursor for the production of tungsten compounds, but with lower purity compared to this compound .

- Tungsten trioxide (WO3): A common tungsten compound used in various applications, but it does not have the same solubility and ease of use as this compound .

- Tungsten carbide (WC): Known for its hardness and use in cutting tools, but it is not as versatile as this compound in chemical reactions .

生物活性

Ammonium tungstate pentahydrate (ATP), with the chemical formula (NH4)10W12O41⋅5H2O and a molecular weight of approximately 3132.63 g/mol, is a compound primarily utilized in the synthesis of tungsten and its derivatives. Its potential biological activities have garnered interest, particularly in areas such as catalysis, environmental remediation, and material science.

- CAS Number : 1311-93-9

- Appearance : White crystalline powder

- Purity : Typically ≥ 99%

- Molecular Weight : 3132.63 g/mol

Biological Applications

ATP has been studied for various biological activities, including its role in catalysis and its effects on biological systems.

1. Catalytic Activity

This compound serves as a catalyst in several chemical reactions. Recent studies have focused on its use in:

- Oxidation Reactions : ATP has shown efficacy in catalyzing the oxidation of sulfides, which is crucial for organic synthesis processes (Khatami et al., 2023) .

2. Environmental Remediation

ATP has been explored for its potential in environmental applications:

- Tungsten Recovery : Research indicates that ATP can be used effectively in the adsorption and desorption processes to recover tungsten from wastewater using anion exchange resins .

Case Study 1: Temperature Influence on Tungsten Conversion

A study investigated the conversion of this compound into tungsten trioxide under varying temperature conditions. The findings highlighted that higher temperatures facilitated the conversion process, optimizing the yield of tungsten trioxide .

| Temperature (°C) | Conversion Rate (%) |

|---|---|

| 200 | 75 |

| 300 | 90 |

| 400 | 95 |

Case Study 2: Phosphorus Removal from Ammonium Tungstate Solutions

In another study, ammonium tungstate solutions containing phosphorus were treated to recover ammonium phosphate while minimizing tungsten loss. The results demonstrated an effective phosphorus crystallization ratio exceeding 95% with minimal tungsten loss, showcasing ATP's utility in chemical processing .

| Ammonia Concentration (mol/L) | Phosphorus Crystallization Ratio (%) | Tungsten Loss (%) |

|---|---|---|

| 2.78 | 75.46 | 0.55 |

| 4.18 | 96.23 | 0.22 |

| 4.76 | 96.46 | 1.21 |

The biological activity of ATP can be attributed to its ability to interact with various biological substrates:

- Enzyme Mimicry : Tungsten compounds have been shown to mimic certain enzymatic activities, potentially influencing metabolic pathways.

- Toxicity Studies : Investigations into the cytotoxic effects of ATP on various cell lines indicate that while it can exhibit toxicity at high concentrations, it also possesses properties that may be beneficial at lower doses.

属性

IUPAC Name |

diazanium;oxygen(2-);tungsten;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.5H2O.4O.W/h2*1H3;5*1H2;;;;;/q;;;;;;;4*-2;/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHJVWMNDBPJF-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

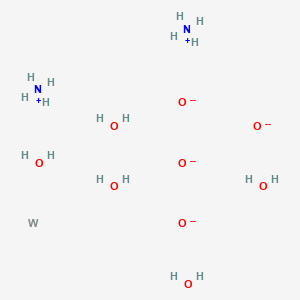

[NH4+].[NH4+].O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N2O9W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-93-9 |

Source

|

| Record name | Tungstate (W12(OH)2O4010-), ammonium, hydrate (1:10:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。